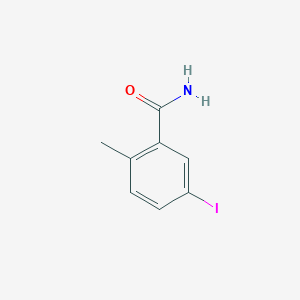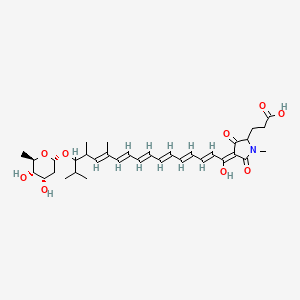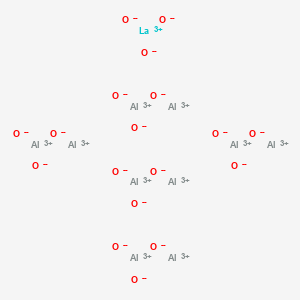
SILBER(I)-FLUORID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver bifluoride, also known as silver(I) hydrogenfluoride, is a chemical compound with the formula AgHF₂. It is a crystalline solid that is highly soluble in water. Silver bifluoride is known for its strong fluorinating properties and is used in various chemical reactions and industrial applications.
Wissenschaftliche Forschungsanwendungen
Silver bifluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various organic molecules.
Biology: Silver bifluoride is used in the study of enzyme mechanisms and protein structures, where it acts as a fluorinating agent to modify specific amino acid residues.
Medicine: In medicinal chemistry, silver bifluoride is used to synthesize fluorinated pharmaceuticals, which often exhibit improved bioavailability and metabolic stability.
Industry: Silver bifluoride is used in the production of fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
Target of Action
Silver Bifluoride (AgBF2) primarily targets microbial cells and uranium oxide . The silver component interacts with the sulfhydryl groups of proteins and with deoxyribonucleic acid (DNA), altering hydrogen bonding and inhibiting their normal function . This interaction is crucial in the antimicrobial action of silver compounds .
Mode of Action
The mode of action of AgBF2 involves the interaction of silver with its targets, leading to significant changes. In microbial cells, silver ions denature enzymes by binding to reactive groups, resulting in their precipitation and inactivation . This disrupts the normal functioning of the microbial cells, leading to their death .
In the case of uranium oxide, AgBF2 is used in the fluorination process. The reaction between uranium oxide and AgBF2 leads to the formation of uranium fluoride .
Biochemical Pathways
The biochemical pathways affected by AgBF2 are primarily related to microbial metabolism. The disruption of enzyme function by silver ions can lead to the inhibition of essential metabolic pathways in the microbial cells . .
Pharmacokinetics
The pharmacokinetics of silver, a component of AgBF2, has been studied in the context of silver nanoparticles and silver diamine fluoride . These studies suggest that silver can be absorbed and distributed in the body, and its concentration in the serum can be detected . .
Result of Action
The primary result of AgBF2 action is the antimicrobial effect due to the activity of silver ions . This leads to the death of microbial cells, thereby preventing infections . In the context of uranium oxide fluorination, the result is the successful conversion of uranium oxide to uranium fluoride .
Action Environment
The action, efficacy, and stability of AgBF2 can be influenced by various environmental factors. For instance, the presence of organic matter and certain ions in the environment can interact with silver ions, potentially affecting their antimicrobial activity . The pH and temperature of the environment can also impact the stability and reactivity of AgBF2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver bifluoride can be synthesized through the reaction of silver fluoride (AgF) with hydrogen fluoride (HF). The reaction is typically carried out in an aqueous solution, where silver fluoride is dissolved in water and hydrogen fluoride gas is bubbled through the solution. The resulting product is then crystallized to obtain pure silver bifluoride.
Industrial Production Methods: In industrial settings, silver bifluoride is produced by reacting silver nitrate (AgNO₃) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{AgNO}_3 + 2\text{HF} \rightarrow \text{AgHF}_2 + \text{HNO}_3 ] The reaction mixture is then filtered to remove any impurities, and the silver bifluoride is crystallized from the solution.
Analyse Chemischer Reaktionen
Types of Reactions: Silver bifluoride undergoes various types of chemical reactions, including:
Fluorination: Silver bifluoride is a strong fluorinating agent and can be used to introduce fluorine atoms into organic and inorganic compounds.
Decomposition: Upon heating, silver bifluoride decomposes to produce silver fluoride and hydrogen fluoride gas. [ \text{AgHF}_2 \rightarrow \text{AgF} + \text{HF} ]
Common Reagents and Conditions:
Fluorination Reactions: Silver bifluoride is commonly used in fluorination reactions with organic compounds, where it reacts with carboxylic acids to produce alkyl fluorides.
Decomposition Reactions: The decomposition of silver bifluoride is typically carried out at elevated temperatures in a controlled environment to prevent the release of toxic hydrogen fluoride gas.
Major Products Formed:
Fluorination Reactions: The major products of fluorination reactions involving silver bifluoride are alkyl fluorides and other fluorinated organic compounds.
Decomposition Reactions: The major products of decomposition reactions are silver fluoride and hydrogen fluoride gas.
Vergleich Mit ähnlichen Verbindungen
Silver bifluoride can be compared with other fluorinating agents, such as:
Silver Fluoride (AgF): Silver fluoride is a less reactive fluorinating agent compared to silver bifluoride. It is used in similar applications but requires harsher reaction conditions.
Ammonium Bifluoride (NH₄HF₂): Ammonium bifluoride is another bifluoride compound used as a fluorinating agent. It is less toxic than silver bifluoride and is often used in industrial applications.
Potassium Bifluoride (KHF₂): Potassium bifluoride is a bifluoride compound with similar properties to silver bifluoride. It is used in various chemical reactions and industrial processes.
Silver bifluoride is unique in its high reactivity and strong fluorinating properties, making it a valuable reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
12249-52-4 |
|---|---|
Molekularformel |
AgFH+ |
Molekulargewicht |
127.875 g/mol |
IUPAC-Name |
silver;hydron;fluoride |
InChI |
InChI=1S/Ag.FH/h;1H/q+1; |
InChI-Schlüssel |
REYHXKZHIMGNSE-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[F-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)




